molecular formula C16H13NO4S B2908690 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-2-carboxamide CAS No. 1448073-06-0

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-2-carboxamide

Cat. No.: B2908690
CAS No.: 1448073-06-0
M. Wt: 315.34
InChI Key: ZFHXOOSLJHBPAZ-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-2-carboxamide is a synthetic compound of significant interest in chemical biology and medicinal chemistry research. Its molecular architecture, incorporating a thiophene carboxamide core linked to a benzo[1,3]dioxole moiety via a but-2-yn-1-yloxy spacer, positions it as a valuable scaffold for the development of novel biologically active agents. Researchers can utilize this compound as a key intermediate or lead structure in various discovery programs. This compound is of particular value in oncology research, as structurally similar thiophene-2-carboxamide derivatives have demonstrated potent multi-target mechanisms. Promising research indicates that analogs can function as dual inhibitors, simultaneously targeting angiogenic pathways through inhibition of VEGFR (Vascular Endothelial Growth Factor Receptor) and overcoming multi-drug resistance (MDR) in cancer cells by inhibiting the P-glycoprotein (P-gp) efflux pump . For instance, one closely related compound was shown to enhance the efficacy of doxorubicin by 13.8-fold in human colorectal carcinoma cells, highlighting the potential of this chemical class to re-sensitize resistant cancers to conventional chemotherapy . Beyond oncology, the benzo[1,3]dioxole unit is a recognized pharmacophore in agrochemical and plant science research. Derivatives featuring this group have been identified via virtual screening as potent auxin receptor agonists, promoting significant root growth in model plants like Arabidopsis thaliana and Oryza sativa (rice) by enhancing root-related signaling responses . This suggests potential applications for this compound class in developing novel plant growth regulators. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S/c18-16(15-4-3-9-22-15)17-7-1-2-8-19-12-5-6-13-14(10-12)21-11-20-13/h3-6,9-10H,7-8,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHXOOSLJHBPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-2-carboxamide typically involves multiple steps One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, which is then coupled with a but-2-yn-1-yl groupReaction conditions often include the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, and the use of protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran and may require specific temperatures and pressures to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alkane or alkene derivative .

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety is known to interact with various enzymes and receptors, potentially leading to inhibition or activation of specific biological processes. The thiophene-2-carboxamide group may also contribute to the compound’s activity by interacting with different molecular targets .

Comparison with Similar Compounds

The compound is compared below with structurally related analogs from the evidence, focusing on synthesis, physicochemical properties, and spectroscopic characteristics.

Structural Analogues and Substituent Effects

Core Structural Variations
  • Alkyne vs. Ethyl Linkers: Unlike piperazine-linked analogs (e.g., compounds in –4), which use ethyl or phenylethyl spacers, the target compound employs a but-2-yn-1-yl linker.
  • Thiophene vs. Piperazine/Benzamide Groups : The thiophene-2-carboxamide terminus distinguishes it from piperazine derivatives (e.g., compounds 8–12 in ) and benzamide analogs (e.g., N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,6-difluorobenzamide in ). Thiophene’s electron-rich aromatic system may enhance solubility or alter electronic properties compared to phenyl or pyrimidine substituents .
Functional Group Impact
  • Amide vs. Triazole/Thiadiazole : The carboxamide group in the target compound contrasts with triazole-thiones () and thiadiazole derivatives (). For example, 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide () contains a thiadiazole ring, which confers distinct hydrogen-bonding capabilities and metabolic stability .

Physicochemical Properties

Melting Points

The target compound’s melting point is unspecified, but analogs with similar benzo[d][1,3]dioxol-5-yloxy groups exhibit melting points between 164°C and 203°C (Table 2). Thiophene-containing analogs (e.g., ) melt near 171–172°C , suggesting the target compound may fall within this range .

Table 2: Melting Points of Structural Analogs

Compound Structure Melting Point (°C) Reference
Piperazine HCl salts 164–203
Thiadiazole derivative 171–172
Benzimidazole derivative 217–219
Elemental Analysis

Elemental analysis data for the target compound are unavailable, but analogs (e.g., –4) show close agreement between calculated and observed C/H/N percentages, confirming purity. For example, compound 25 () has C: 62.25% (calc) vs. 62.41% (obs), H: 5.42% vs. 5.40%, and N: 5.38% vs. 5.24% .

Spectroscopic Characteristics

NMR Spectroscopy
  • Amide Proton Signals : Thiophene-2-carboxamide derivatives (e.g., ) show a singlet at δ 12.85 ppm (1H, NH), characteristic of amide protons .
  • Benzo[d][1,3]dioxole Signals : Protons on the dioxole ring typically resonate at δ 5.97 ppm (OCH₂O), as seen in and .
IR Spectroscopy

In benzimidazole analogs (), IR peaks at 1242 cm⁻¹ (C-O-C) and 1622 cm⁻¹ (C=N) highlight functional groups absent in the target compound but useful for comparative structural analysis .

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the compound's synthesis, biological mechanisms, and its implications in medicinal chemistry.

Structural Characteristics

The compound features a benzo[d][1,3]dioxole moiety linked to a thiophene ring through a but-2-yn-1-yl chain. This structural arrangement is significant as it influences the compound's reactivity and interaction with biological targets. The molecular formula is C20H16N2O5C_{20}H_{16}N_{2}O_{5} with a molecular weight of approximately 364.36 g/mol.

Antidiabetic Potential

Recent studies have highlighted the antidiabetic properties of compounds related to the benzo[d][1,3]dioxole structure. For instance, derivatives of benzodioxol carboxamide have demonstrated potent inhibition of α-amylase , an enzyme critical in carbohydrate metabolism. One study reported IC50 values of 0.68 µM for certain derivatives, indicating strong inhibitory activity against this enzyme . The implications for diabetes management are profound, suggesting that these compounds could aid in controlling blood glucose levels.

Anticancer Efficacy

The compound's potential as an anticancer agent has also been explored. In vitro assays have shown that benzodioxol derivatives can significantly inhibit cancer cell proliferation while sparing normal cells. For example, one derivative exhibited IC50 values ranging from 26 to 65 µM against various cancer cell lines, showcasing its selective cytotoxicity . This selectivity is crucial for developing safer cancer therapies.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound likely inhibits enzymes involved in metabolic pathways, such as α-amylase, which is essential for starch digestion.
  • Receptor Modulation : The structural features allow for interactions with various receptors, potentially modulating signaling pathways associated with cancer progression and metabolic disorders.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

StudyCompoundActivityIC50 Value
IIcα-amylase Inhibition0.68 µM
IIdCancer Cell Proliferation Inhibition26–65 µM

These findings underscore the therapeutic potential of benzodioxole derivatives in treating diabetes and cancer.

The synthesis of this compound typically involves several key steps:

  • Formation of Benzo[d][1,3]dioxole : This can be synthesized from catechol and formaldehyde under acidic conditions.
  • Alkyne Coupling : The but-2-ynyl linker is introduced via Sonogashira coupling with an aryl halide.
  • Final Amide Formation : The thiophene moiety is then coupled to form the final carboxamide structure.

These synthetic routes are essential for producing sufficient quantities for biological testing.

Q & A

Q. How do solvent polarity and proticity affect its reactivity in nucleophilic substitutions?

  • Mechanistic Insights :
  • Polar Aprotic Solvents (DMF, DMSO) : Stabilize transition states in SN2 reactions (e.g., dioxole-O-alkylation) .
  • Protic Solvents (MeOH) : Reduce yields due to hydrogen bonding with the carboxamide group .

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